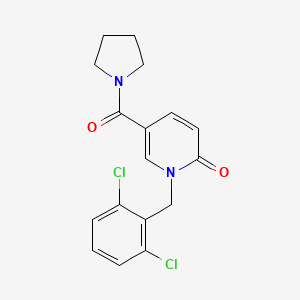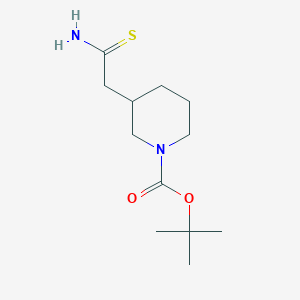
Tert-butyl 3-(2-amino-2-thioxoethyl)piperidine-1-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Tert-butyl 3-(2-amino-2-thioxoethyl)piperidine-1-carboxylate is a synthetic organic compound that belongs to the class of piperidine derivatives This compound is characterized by the presence of a tert-butyl group, a piperidine ring, and a thioxoethyl group
Aplicaciones Científicas De Investigación
Synthesis and Molecular Structure
Research has demonstrated the versatility of tert-butyl 3-(2-amino-2-thioxoethyl)piperidine-1-carboxylate and related compounds in the synthesis of enantiopure derivatives, such as 4-hydroxypipecolate and 4-hydroxylysine derivatives, highlighting their importance as building blocks in organic synthesis (J. Marin et al., 2004). The compound has also been synthesized as a cyclic amino acid ester, characterized by NMR spectroscopy and high-resolution mass spectrometry, and its structure determined via X-ray diffraction analysis, showing its significance in structural chemistry (T. Moriguchi et al., 2014).
Pharmaceutical Intermediate Applications
This compound serves as an important intermediate in the synthesis of biologically active compounds. For instance, it has been used in the synthesis of tert-butyl-4-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl)piperidine-1-carboxylate, an intermediate in many biologically active compounds like crizotinib (D. Kong et al., 2016). Additionally, its derivatives have been used in the development of chiral pharmaceutical ingredients, demonstrating the compound's utility in asymmetric synthesis and its impact on drug development (T. Imamoto et al., 2012).
Chemical Synthesis and Modification
The compound and its derivatives are pivotal in chemical synthesis, offering routes to synthesize a variety of structurally diverse molecules. For example, it has been employed in the synthesis of sedridines, ethylnorlobelols, and coniine via reagent-based differentiation, showcasing its role as a versatile chiral building block in the preparation of bioactive alkaloids (D. Passarella et al., 2005).
Role in Asymmetric Synthesis
The asymmetric synthesis of trans-2,3-piperidinedicarboxylic acid and trans-3,4-piperidinedicarboxylic acid derivatives using this compound as a starting material highlights its contribution to the synthesis of complex chiral molecules, which are significant in the development of new pharmaceuticals and materials (C. Xue et al., 2002).
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 3-(2-amino-2-thioxoethyl)piperidine-1-carboxylate typically involves the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through the cyclization of appropriate precursors under controlled conditions.
Introduction of the Thioxoethyl Group: The thioxoethyl group is introduced via a nucleophilic substitution reaction, where a suitable thioxoethylating agent reacts with the piperidine derivative.
Protection of the Amino Group: The amino group is protected using tert-butyl chloroformate to form the tert-butyl carbamate derivative.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve optimized reaction conditions, such as the use of specific catalysts, solvents, and temperature control to ensure high yield and purity. Continuous flow reactors and automated synthesis platforms may also be employed to scale up the production process.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, where the thioxo group may be converted to a sulfoxide or sulfone.
Reduction: Reduction reactions can target the thioxo group, converting it to a thiol or sulfide.
Substitution: The amino group can participate in substitution reactions, where it is replaced by other functional groups.
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Alkyl halides, acyl chlorides.
Major Products:
Oxidation Products: Sulfoxides, sulfones.
Reduction Products: Thiols, sulfides.
Substitution Products: Various substituted piperidine derivatives.
Chemistry:
Synthesis of Complex Molecules: Used as an intermediate in the synthesis of more complex organic molecules.
Biology:
Enzyme Inhibition: Investigated for its potential to inhibit specific enzymes involved in metabolic pathways.
Receptor Binding: Studied for its ability to bind to certain biological receptors, influencing cellular processes.
Medicine:
Drug Development: Explored as a lead compound in the development of new pharmaceuticals, particularly for its potential therapeutic effects.
Industry:
Material Science: Utilized in the development of novel materials with specific properties, such as polymers and coatings.
Mecanismo De Acción
The mechanism of action of tert-butyl 3-(2-amino-2-thioxoethyl)piperidine-1-carboxylate involves its interaction with molecular targets such as enzymes and receptors. The thioxo group can form covalent bonds with active site residues of enzymes, leading to inhibition of enzyme activity. Additionally, the compound’s structure allows it to fit into receptor binding sites, modulating receptor function and influencing downstream signaling pathways.
Comparación Con Compuestos Similares
- Tert-butyl 3-(2-oxoethyl)piperidine-1-carboxylate
- Tert-butyl 3-(2-ethoxy-2-oxoethylidene)azetidine-1-carboxylate
Comparison:
- Structural Differences: The presence of the thioxo group in tert-butyl 3-(2-amino-2-thioxoethyl)piperidine-1-carboxylate distinguishes it from similar compounds, which may have oxo or ethoxy groups instead.
- Reactivity: The thioxo group imparts unique reactivity, allowing for specific chemical transformations that are not possible with oxo or ethoxy groups.
- Applications: The unique functional groups in this compound enable its use in a broader range of applications, particularly in biological and medicinal research.
This detailed article provides a comprehensive overview of this compound, covering its introduction, preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds
Propiedades
IUPAC Name |
tert-butyl 3-(2-amino-2-sulfanylideneethyl)piperidine-1-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H22N2O2S/c1-12(2,3)16-11(15)14-6-4-5-9(8-14)7-10(13)17/h9H,4-8H2,1-3H3,(H2,13,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FRUBOLNDTHUZMM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCCC(C1)CC(=S)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H22N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.38 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
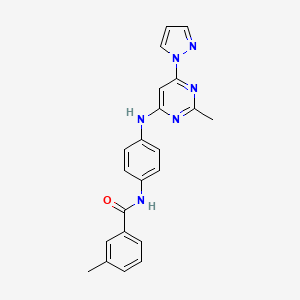
![4-Amino-1-cyclopentyl-N-[2-(dimethylamino)ethyl]-1H-pyrazole-3-carboxamide](/img/structure/B2596206.png)
![1-ethyl-4-[(2-fluoro-4-nitrophenoxy)methyl]-3-methyl-1H-pyrazole](/img/structure/B2596208.png)
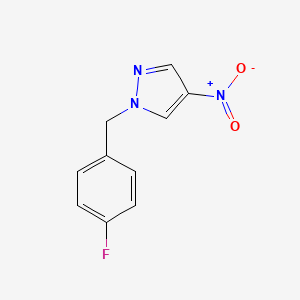
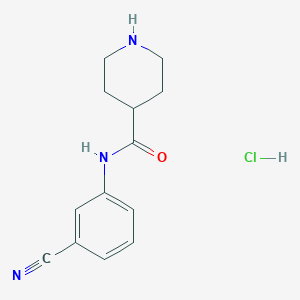

![N-(2-chlorobenzyl)-2-((7-(3-methoxyphenyl)-8-oxo-7,8-dihydro-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)thio)acetamide](/img/structure/B2596215.png)
![1,6,7,8-tetramethyl-3-pentyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2596216.png)
![2-({2-[4-Chloro-2-(trifluoromethyl)anilino]-2-oxoethyl}sulfanyl)acetic acid](/img/structure/B2596218.png)
![4-{2-Cyclopropylpyrazolo[1,5-a]pyrazin-4-yl}-2-(piperidine-1-carbonyl)morpholine](/img/structure/B2596219.png)
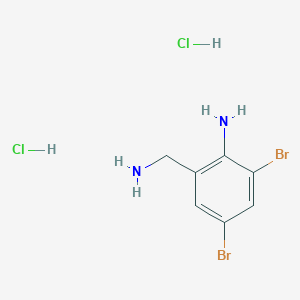

![N-[2-(2-fluorophenyl)-4-oxo-4H-chromen-6-yl]acetamide](/img/structure/B2596227.png)
